Tetrabutylammonium Thiocyanate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

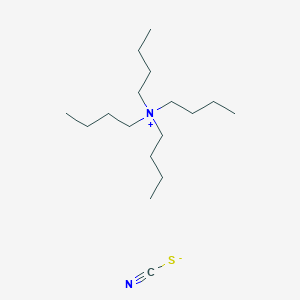

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetrabutylazanium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBFZCIFFBTEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190196 | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-54-2 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, thiocyanate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetrabutylammonium (B224687) thiocyanate (B1210189), a versatile quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst in organic synthesis. The following sections detail the chemical properties, a robust synthesis protocol, and effective purification methods for obtaining high-purity tetrabutylammonium thiocyanate.

Compound Data

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₇H₃₆N₂S |

| Molecular Weight | 300.55 g/mol |

| CAS Number | 3674-54-2 |

| Melting Point | 119-124 °C |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥ 97% (by titration) |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction between a tetrabutylammonium halide, such as tetrabutylammonium bromide, and an alkali metal thiocyanate, like potassium thiocyanate. The reaction proceeds by the precipitation of the insoluble inorganic salt, driving the equilibrium towards the formation of the desired product.

Experimental Protocol: Synthesis

This protocol is based on the reaction of tetrabutylammonium bromide with potassium thiocyanate in an acetone (B3395972) solvent system.

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Potassium thiocyanate (KSCN)

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrabutylammonium bromide (1 equivalent) and potassium thiocyanate (1.1 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask in a quantity sufficient to dissolve the tetrabutylammonium bromide at reflux.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (potassium bromide). Maintain reflux for 4-6 hours to ensure complete reaction.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The insoluble potassium bromide will precipitate out.

-

Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated potassium bromide. Wash the filter cake with a small amount of cold, anhydrous acetone to recover any entrained product.

-

Concentration: Combine the filtrate and the washings in a round-bottom flask and concentrate the solution using a rotary evaporator until the volume is reduced by approximately two-thirds.

-

Precipitation: Slowly add anhydrous diethyl ether to the concentrated acetone solution with stirring until a white precipitate of this compound forms.

-

Collection and Drying: Collect the precipitated product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the crude this compound.

Synthesis Workflow

Purification of this compound

The crude product obtained from the synthesis may contain unreacted starting materials or other impurities. Recrystallization is a highly effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297)

-

Heptane (B126788) (or Hexane)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization. For improved crystal formation and purity, a co-solvent system can be employed by slowly adding heptane or hexane (B92381) to the warm ethyl acetate solution until turbidity is observed, followed by slow cooling.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate or an ethyl acetate/heptane mixture.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Workflow

Expected Yield and Purity

The synthesis and purification protocols described above are expected to yield this compound with the following characteristics:

| Parameter | Expected Value |

| Yield | > 85% |

| Purity | > 98% |

| Appearance | White crystals |

Concluding Remarks

This guide provides a detailed and practical approach to the synthesis and purification of high-purity this compound. The described methods are robust and can be readily implemented in a standard laboratory setting. Adherence to the protocols will enable researchers and professionals to reliably produce this important phase transfer catalyst for a variety of applications in organic synthesis and drug development.

Crystal structure of tetrabutylammonium thiocyanate

An In-depth Technical Guide to the Crystal Structure of Tetrabutylammonium (B224687) Thiocyanate (B1210189)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrabutylammonium thiocyanate, a quaternary ammonium (B1175870) salt, finds applications as a phase-transfer catalyst, electrolyte in electrochemical studies, and as a reagent in the synthesis of other compounds, including metal-organic frameworks[1][2]. Its molecular structure, consisting of a bulky, non-polar tetrabutylammonium cation and a linear, pseudohalide thiocyanate anion, suggests interesting packing arrangements and intermolecular interactions in the solid state. Understanding the crystal structure is paramount for elucidating structure-property relationships and for rational design in its various applications.

While the crystal structures of several other tetrabutylammonium salts have been determined, providing insights into the conformational flexibility of the cation, the specific crystallographic data for the thiocyanate salt remains elusive in common databases. This guide aims to bridge this gap by providing a foundational understanding and practical protocols for its determination.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction. A common procedure involves the reaction of tetrabutylammonium bromide or hydroxide (B78521) with a thiocyanate salt, such as potassium or sodium thiocyanate, in a suitable solvent.

Synthesis from Tetrabutylammonium Bromide

A solution of tetrabutylammonium bromide in a solvent like methanol (B129727) is treated with a stoichiometric amount of potassium thiocyanate. The less soluble potassium bromide precipitates out of the solution, driving the reaction to completion.

Synthesis from Tetrabutylammonium Hydroxide

Alternatively, an aqueous solution of tetrabutylammonium hydroxide can be neutralized with thiocyanic acid.

Purification and Crystallization

The crude product is typically purified by recrystallization. The choice of solvent is critical and is often determined empirically. A good solvent will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures. Common solvents for recrystallization of quaternary ammonium salts include alcohols (e.g., ethanol, isopropanol), acetonitrile, and mixed solvent systems[3]. The process for preparing quaternary ammonium salts can involve heating the reaction mixture to between 80 and 120°C for 1 to 5 hours, followed by filtration and cooling to induce crystallization[4].

Experimental Protocols

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. Several methods can be employed for the crystallization of this compound:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer[5]. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.

The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a diffraction pattern that is unique to the crystal's internal structure[5].

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of all atoms within the asymmetric unit. The initial atomic model is then refined against the experimental data to obtain a final, accurate crystal structure.

Expected Crystallographic Data and Discussion

While the specific crystal structure of this compound is not available, we can infer some expected characteristics from the known structures of other tetrabutylammonium salts. The bulky and flexible nature of the tetrabutylammonium cation allows for various conformations and packing arrangements.

Table 1: Crystallographic Data for Selected Tetrabutylammonium Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Tetrabutylammonium Perchlorate[6][7] | Triclinic | P-1 | 14.2706(7) | 20.6904(9) | 39.970(2) | 89.316(4) | 88.638(4) | 87.801(4) | [6][7] |

| Tetrabutylammonium Bromide-diiodotetrafluorobenzene[8] | Triclinic | P-1 | 13.1654(3) | 15.0483(3) | 16.2559(4) | 66.668(1) | 84.654(1) | 80.842(1) | [8] |

The data in Table 1 indicates that tetrabutylammonium salts often crystallize in low-symmetry space groups, such as the triclinic P-1. The butyl chains of the cation can adopt various conformations, leading to complex packing arrangements. In the case of this compound, the linear thiocyanate anion would likely occupy voids within the cation packing, with potential for weak C-H···N and C-H···S hydrogen bonding interactions influencing the overall structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for determining the crystal structure.

Conclusion

This technical guide has outlined the necessary steps for the synthesis, purification, crystallization, and crystallographic analysis of this compound. While a published crystal structure is not currently available, the provided protocols and comparative data for related compounds offer a solid foundation for researchers to successfully determine its three-dimensional structure. The elucidation of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in various fields of chemical science and technology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 3674-54-2 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US7714163B2 - Process for preparing quaternary acid and ammonium salts - Google Patents [patents.google.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. research.monash.edu [research.monash.edu]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure of tetrabutylammonium bromide–1,2-diiodo-3,4,5,6-tetrafluorobenzene–dichloromethane (2/2/1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetrabutylammonium Thiocyanate in Organic Solvents

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield a consolidated set of quantitative solubility data for tetrabutylammonium (B224687) thiocyanate (B1210189) across a wide range of organic solvents. This guide, therefore, provides a standardized framework for researchers, including a detailed experimental protocol for determining solubility and a structured template for data presentation, enabling the systematic generation and recording of this critical data.

Introduction

Tetrabutylammonium thiocyanate ((C₄H₉)₄N⁺SCN⁻) is a quaternary ammonium (B1175870) salt that serves as a versatile phase-transfer catalyst and electrolyte in various chemical applications, from organic synthesis to electrochemistry.[1] Its efficacy in these roles is profoundly influenced by its solubility in organic media. Understanding the solubility profile of this salt is critical for reaction optimization, solvent selection, process design, and the formulation of novel electrolyte systems.

This technical guide offers a detailed experimental protocol for the systematic determination of the solubility of this compound in organic solvents using the widely accepted isothermal saturation method. It also provides a standardized template for the comprehensive reporting of the acquired data.

Quantitative Solubility Data

Table 1: Template for Reporting Solubility of this compound

| Solvent Name | Chemical Formula | Solvent Class | Temperature (°C) | Solubility (g / 100 g Solvent) | Solubility (mg / mL) | Solubility (mol / L) | Observations |

| e.g., Acetonitrile | CH₃CN | Polar Aprotic | 25.0 | ||||

| e.g., Methanol | CH₃OH | Polar Protic | 25.0 | ||||

| e.g., Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25.0 | ||||

| e.g., Toluene | C₇H₈ | Nonpolar | 25.0 | ||||

| e.g., Tetrahydrofuran | C₄H₈O | Polar Aprotic | 25.0 | ||||

| e.g., Acetone | C₃H₆O | Polar Aprotic | 25.0 | ||||

| e.g., Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25.0 | ||||

| e.g., N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | 25.0 |

Experimental Protocol: Isothermal Saturation Method

The following protocol details the isothermal saturation (or "shake-flask") method for determining the equilibrium solubility of this compound.

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve phase equilibrium. Once equilibrium is reached, the saturated solution is carefully separated from the undissolved solid, and the concentration of the solute in the liquid phase is quantified using a suitable analytical technique.

Materials and Apparatus

-

Solute: this compound (purity ≥ 98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature orbital shaker or water bath.

-

Thermostatically controlled oven or incubator.

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 4-20 mL).

-

Volumetric flasks and pipettes (Class A).

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, validated for solvent compatibility and non-leaching).

-

Centrifuge (optional, for phase separation).

-

Quantification Instrument:

-

For gravimetric analysis: Evaporating dishes, oven, desiccator.

-

For chromatographic analysis: HPLC-UV, UPLC-MS, or GC-MS system with a validated method.

-

-

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure a solid phase remains at equilibrium (e.g., 100-200 mg more than the anticipated dissolved amount).

-

Record the exact mass of the solute added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent and temperature combination.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant rate that ensures thorough mixing and suspension of the solid particles.

-

Allow the samples to equilibrate for a sufficient period. An equilibration time of 24 to 48 hours is typical, but the ideal time should be determined by preliminary experiments (i.e., measuring the concentration at various time points until it reaches a plateau).

Step 3: Phase Separation

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a pre-conditioned syringe filter into a clean, pre-weighed volumetric flask or vial. This step is critical to remove any undissolved micro-particles.

-

Alternative: The sample can be centrifuged at the set temperature, and the supernatant can be carefully sampled.

-

Step 4: Quantification of Dissolved Solute

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known mass or volume of the clear, filtered saturated solution into the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved.

-

Cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

Method B: Chromatographic Analysis

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration into the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted sample and determine its concentration by referencing the calibration curve.

Data Analysis and Calculation

-

For Gravimetric Analysis:

-

Solubility (g / 100 g solvent) = (Mass of residue / Mass of solvent used) × 100

-

-

For Chromatographic Analysis:

-

Concentration in aliquot (mg/mL) = Measured concentration × Dilution factor

-

Solubility (mg / mL) = Concentration in aliquot

-

To convert to other units, use the density of the solvent and the molecular weight of this compound (300.55 g/mol ).[2]

-

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the solubility of this compound.

Caption: A flowchart of the isothermal saturation method for solubility determination.

References

Thermal Decomposition of Tetrabutylammonium Thiocyanate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) thiocyanate (B1210189) [(C₄H₉)₄N][SCN] is a quaternary ammonium (B1175870) salt utilized in various chemical applications, including as a phase-transfer catalyst and in the synthesis of organic thiocyanates. A thorough understanding of its thermal stability is paramount for its safe handling, storage, and application in thermally sensitive processes. This technical guide provides a comprehensive analysis of the thermal decomposition of tetrabutylammonium thiocyanate, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₆N₂S | [1][2] |

| Molecular Weight | 300.55 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 120-123 °C | [1] |

Thermal Stability and Decomposition

Generally, the thermal stability of tetrabutylammonium salts is influenced by the nature of the anion. For instance, studies on various tetrabutylammonium salts have shown a range of decomposition temperatures. While specific data for the thiocyanate salt is absent, it is crucial to experimentally determine its thermal decomposition profile to ensure safe operating limits.

Proposed Experimental Protocol for Thermal Analysis

To elucidate the thermal decomposition profile of this compound, a standard methodology involving thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following is a proposed experimental protocol based on common practices for analyzing similar compounds.

Objective: To determine the onset of decomposition and the thermal decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Differential Scanning Calorimeter (DSC).

Experimental Conditions:

| Parameter | TGA | DSC |

| Sample Mass | 5-10 mg | 2-5 mg |

| Sample Pan | Platinum or Alumina | Aluminum (hermetically sealed) |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Inert (e.g., Nitrogen or Argon) |

| Flow Rate | 50-100 mL/min | 20-50 mL/min |

| Heating Rate | 10 °C/min | 10 °C/min |

| Temperature Range | Ambient to 600 °C | Ambient to 400 °C |

Procedure:

-

Sample Preparation: Accurately weigh the specified amount of this compound into the appropriate sample pan.

-

Instrument Setup: Place the sample pan in the instrument and purge with the inert gas for a sufficient time to ensure an inert atmosphere.

-

Thermal Program: Heat the sample according to the specified temperature program.

-

Data Analysis:

-

TGA: Determine the onset of mass loss and the temperatures corresponding to maximum rates of decomposition from the TGA and derivative thermogravimetric (DTG) curves. Analyze the evolved gases using MS or FTIR to identify the decomposition products.

-

DSC: Identify endothermic and exothermic events, such as melting and decomposition, from the DSC thermogram.

-

The following diagram illustrates the proposed experimental workflow.

References

In-Depth Technical Guide to FT-IR Spectrum Analysis of Tetrabutylammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) thiocyanate (B1210189) ((C₄H₉)₄N⁺SCN⁻) is a quaternary ammonium (B1175870) salt that finds applications in various chemical syntheses and as a component in ionic liquids. Its molecular structure, comprising a bulky, non-polar tetrabutylammonium cation and a linear, polyatomic thiocyanate anion, gives rise to a characteristic infrared spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. This guide provides a comprehensive overview of the FT-IR spectrum of tetrabutylammonium thiocyanate, including detailed peak assignments, experimental protocols for spectral acquisition, and a discussion of the vibrational modes of its constituent ions.

Molecular Structure and Vibrational Modes

The FT-IR spectrum of this compound is a composite of the vibrational modes of the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the thiocyanate anion (SCN⁻).

Tetrabutylammonium Cation

The tetrabutylammonium cation is characterized by the vibrations of its butyl chains. The most prominent bands arise from the stretching and bending of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The C-N stretching vibrations also contribute to the spectrum.

Thiocyanate Anion

The thiocyanate anion is a linear triatomic species with three fundamental vibrational modes:

-

ν(C≡N): The carbon-nitrogen triple bond stretching vibration, which is a very strong and sharp absorption band.

-

ν(C-S): The carbon-sulfur single bond stretching vibration, which is typically of weak to medium intensity.

-

δ(SCN): The doubly degenerate bending vibration of the S-C-N angle, which appears as a sharp band of medium intensity.

The position of the ν(C≡N) band is particularly sensitive to the local environment of the anion. In non-coordinating environments, such as in the presence of the bulky tetrabutylammonium cation, the thiocyanate anion is considered "free," and its C≡N stretching frequency is observed around 2057 cm⁻¹[1].

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. The following protocols outline standard procedures for the analysis of solid this compound.

Sample Preparation: KBr Pellet Method

This method is suitable for transmission FT-IR spectroscopy.

-

Grinding: Thoroughly grind a small amount (1-2 mg) of this compound with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should have a fine, consistent particle size to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the ground mixture to a pellet press.

-

Pressing: Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient technique that requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue after analysis.

Instrumental Parameters

For both methods, typical instrumental parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-averaged to improve signal-to-noise ratio)

Data Presentation: FT-IR Peak Assignments

The following table summarizes the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Intensity |

| ~2960 | νₐₛ(CH₃) | Asymmetric C-H stretching in methyl groups | Strong |

| ~2935 | νₐₛ(CH₂) | Asymmetric C-H stretching in methylene groups | Strong |

| ~2874 | νₛ(CH₃) | Symmetric C-H stretching in methyl groups | Strong |

| ~2860 | νₛ(CH₂) | Symmetric C-H stretching in methylene groups | Strong |

| ~2057 | ν(C≡N) | C≡N stretching of the thiocyanate anion | Very Strong, Sharp |

| ~1487 | δₐₛ(CH₃), δ(CH₂) | Asymmetric bending of CH₃ and scissoring of CH₂ | Medium |

| ~1380 | δₛ(CH₃) | Symmetric bending of CH₃ (umbrella mode) | Medium |

| ~1228 | C-N stretching | ||

| ~1118 | C-C stretching | ||

| ~897 | C-H bending | ||

| ~740 | ν(C-S) | C-S stretching of the thiocyanate anion | Weak-Medium |

| ~470 | δ(SCN) | S-C-N bending of the thiocyanate anion | Medium, Sharp |

Note: The peak positions for the tetrabutylammonium cation are based on typical values for alkylammonium salts and may show slight variations.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a solid sample like this compound.

References

Physical and chemical properties of tetrabutylammonium thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of tetrabutylammonium (B224687) thiocyanate (B1210189), a versatile quaternary ammonium (B1175870) salt. The information is curated to be a valuable resource for professionals in research, chemical synthesis, and drug development, with a focus on quantitative data, experimental methodologies, and an exploration of its applications.

Core Physical and Chemical Properties

Tetrabutylammonium thiocyanate, with the chemical formula C₁₇H₃₆N₂S, is a white to off-white crystalline powder.[1] It is a salt consisting of a tetrabutylammonium cation and a thiocyanate anion. Its utility in various chemical processes stems from its solubility in organic solvents and its role as a phase-transfer catalyst.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₆N₂S | [1] |

| Molecular Weight | 300.55 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 119 - 124 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone (B3395972). Specific quantitative data is not readily available in the reviewed literature. | [1] |

| Thermal Stability | Tetraalkylammonium salts are generally reported to have decomposition temperatures exceeding 300 °C. Specific thermal decomposition data for this compound, including decomposition products and precise onset temperature, is not extensively detailed in the available literature. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data and Interpretation |

| ¹H NMR | The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the butyl groups of the tetrabutylammonium cation. |

| ¹³C NMR | The ¹³C NMR spectrum provides signals corresponding to the carbon atoms of the tetrabutylammonium cation and the thiocyanate anion. |

| Infrared (IR) | The IR spectrum exhibits a strong, characteristic absorption band for the C≡N stretch of the thiocyanate anion, typically observed in the range of 2050-2070 cm⁻¹. |

Synthesis and Reactions

Synthesis of this compound

This compound is typically synthesized via a salt metathesis reaction. A common method involves the reaction of tetrabutylammonium bromide with potassium thiocyanate in a suitable solvent.

Experimental Protocol: Representative Synthesis

-

Materials: Tetrabutylammonium bromide, potassium thiocyanate, acetone.

-

Procedure:

-

Dissolve equimolar amounts of tetrabutylammonium bromide and potassium thiocyanate in a minimal amount of hot acetone.

-

Stir the mixture at room temperature. Potassium bromide, being less soluble in acetone, will precipitate out of the solution.

-

Filter the mixture to remove the precipitated potassium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield purified this compound.

-

-

Note: The progress of the reaction and the purity of the product can be monitored by thin-layer chromatography (TLC) and melting point determination.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized as a source of the thiocyanate nucleophile and as a phase-transfer catalyst.

Phase-Transfer Catalysis:

As a phase-transfer catalyst, it facilitates the transfer of the thiocyanate anion from an aqueous phase to an organic phase, where it can react with an organic substrate.[1][2] This is particularly useful in nucleophilic substitution reactions where the reactants have low mutual solubility.

Experimental Protocol: Representative Nucleophilic Substitution using Phase-Transfer Catalysis

This protocol describes the conversion of an alkyl halide to an alkyl thiocyanate.

-

Materials: Alkyl halide (e.g., 1-bromooctane), sodium thiocyanate, water, an organic solvent (e.g., toluene), and a catalytic amount of this compound.

-

Procedure:

-

Prepare a biphasic system by dissolving the alkyl halide in the organic solvent and sodium thiocyanate in water.

-

Add a catalytic amount (e.g., 1-5 mol%) of this compound to the mixture.

-

Stir the mixture vigorously at an elevated temperature (e.g., 70-100 °C). The progress of the reaction can be monitored by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkyl thiocyanate.

-

Purify the product by distillation or column chromatography if necessary.

-

Role in Biological Systems and Drug Development

Biological Activity and Signaling Pathways

Extensive searches of scientific literature do not indicate that this compound is directly involved in any known biological signaling pathways. As a synthetic quaternary ammonium salt, its primary applications are in chemical synthesis rather than as a biologically active molecule in signaling cascades.

The biological effects of tetrabutylammonium salts are generally associated with their properties as detergents and their ability to interact with cell membranes, which can lead to cytotoxicity at sufficient concentrations. The tetrabutylammonium cation has been studied for its effects on ion channels.

Applications in Drug Development

In the context of drug development, this compound's main utility lies in its application as a reagent and catalyst in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The thiocyanate group is a versatile functional group that can be a precursor to various sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry.[3]

Furthermore, its properties as a phase-transfer catalyst can be advantageous in the scale-up of synthetic routes in pharmaceutical manufacturing, potentially leading to milder reaction conditions, improved yields, and reduced use of hazardous solvents.[4] It can also be used as a solubilizing agent in drug formulations to improve the bioavailability of poorly soluble drugs.[2]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the key properties and applications of this compound. Researchers and professionals are encouraged to consult the primary literature for more detailed information specific to their applications.

References

An In-depth Technical Guide to Tetrabutylammonium Thiocyanate (CAS: 3674-54-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) thiocyanate (B1210189) (TBASCN) is a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]SCN. It is a versatile and widely utilized reagent in various fields of chemistry, particularly in organic synthesis and electrochemistry. Its utility stems from its role as a phase-transfer catalyst, a source of the thiocyanate anion, and as a supporting electrolyte. This guide provides a comprehensive overview of the physicochemical properties, safety and handling, and key applications of Tetrabutylammonium thiocyanate, complete with detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[1][2] It is a stable compound under normal storage conditions.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3674-54-2 | [4] |

| Molecular Formula | C₁₇H₃₆N₂S | [2] |

| Molecular Weight | 300.55 g/mol | [5] |

| Appearance | White to off-white or light yellow crystalline solid | [1][2] |

| Melting Point | 120-123 °C | [3][5][6] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Soluble in methanol, ethanol, ether, and acetonitrile. | [3][7] |

| Flash Point | Not applicable | [5] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peak is the strong, sharp absorption band around 2050-2076 cm⁻¹, which is characteristic of the C≡N stretching vibration of the thiocyanate anion (-SCN).[8] The C-S stretching vibration typically appears in the region of 755 cm⁻¹.[9] The spectrum also displays multiple bands in the C-H stretching region (approximately 2800-3000 cm⁻¹) and C-H bending region (around 1470 cm⁻¹), which are characteristic of the butyl groups of the tetrabutylammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) shows signals corresponding to the protons of the four butyl chains of the tetrabutylammonium cation. The signals typically appear as a triplet at approximately 0.9-1.0 ppm (CH₃), a multiplet around 1.3-1.5 ppm (CH₂), another multiplet around 1.6-1.8 ppm (CH₂), and a triplet near 3.2-3.4 ppm (N-CH₂). The relative integration of these peaks will correspond to the number of protons in each environment.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is advisable to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Contact with acids liberates very toxic gas.[3]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications and Experimental Protocols

This compound serves as a valuable reagent in several chemical applications.

Phase-Transfer Catalysis in Organic Synthesis

As a phase-transfer catalyst, this compound facilitates the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The tetrabutylammonium cation is lipophilic and can transport the thiocyanate anion from the aqueous phase into the organic phase, where it can react with an organic substrate.

This protocol describes a general procedure for the synthesis of alkyl thiocyanates from alkyl halides using this compound as a phase-transfer catalyst.[10][11]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C17H36N2S | CID 3014224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. テトラブチルアンモニウムチオシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 四丁基硫氰酸铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Ammonium thiocyanate | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A facile and convenient method for synthesis of alkyl thiocyanates under homogeneous phase transfer catalyst conditions [ccspublishing.org.cn]

Molecular weight and formula of tetrabutylammonium thiocyanate

An In-depth Technical Guide to Tetrabutylammonium (B224687) Thiocyanate (B1210189) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of tetrabutylammonium thiocyanate, a versatile quaternary ammonium (B1175870) salt. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, applications, and experimental methodologies involving this compound.

Core Properties of this compound

This compound, with the chemical formula C₁₇H₃₆N₂S, is a white to off-white crystalline powder.[1][2] It is known for its role as a phase-transfer catalyst and its applications in various fields of chemistry.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₆N₂S | [1][2][4][5][6] |

| Molecular Weight | 300.55 g/mol | [1][2][4][6][7] |

| CAS Number | 3674-54-2 | [1][2][4][7] |

| Melting Point | 119 - 124 °C | [1][2][4][7] |

| Appearance | White to off-white powder/light yellow crystalline | [1][2] |

| Purity | ≥ 97% | [1] |

Key Applications in Research and Development

This compound is utilized in a range of applications due to its unique chemical properties:

-

Organic Synthesis : It serves as an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, which is particularly useful in the synthesis of complex organic molecules.[1][3]

-

Electrochemistry : The compound is used in the development of ionic liquids and electrolytes for batteries and fuel cells, where it can enhance conductivity.[1][3]

-

Analytical Chemistry : It is employed as an ion-pairing reagent in chromatography for the separation and detection of ions.[1]

-

Pharmaceutical Applications : In drug formulation, it can act as a solubilizing agent, potentially improving the bioavailability of poorly soluble drugs.[1]

-

Material Science : It is explored in the development of advanced materials like polymers and nanocomposites.[3]

Experimental Protocols

Ion-Pair Chromatography for Anion Separation

This protocol details the use of this compound as an ion-pairing agent for the separation of anions, such as thiocyanate itself, using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Tetrabutylammonium hydroxide (B78521) (30% w/w in water)

-

Orthophosphoric acid (H₃PO₄)

-

HPLC-grade acetonitrile (B52724)

-

Doubly distilled water

-

Potassium thiocyanate (KSCN) for standard solutions

-

0.45 µm nylon membrane filter

Equipment:

-

HPLC system with a UV detector

-

Ascentis C18 column (25 cm × 4.6 mm, 5 µm particle size)

-

Ultrasonicator for degassing

Procedure:

-

Mobile Phase Preparation :

-

Prepare an aqueous solution of 2 mmol/L tetrabutylammonium (TBA)-phosphate. This is achieved by taking the appropriate amount of TBA hydroxide and adjusting the pH to 6.5 with phosphoric acid.

-

The final mobile phase is a mixture of this TBA-phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm nylon membrane filter and degas using an ultrasonicator before use.

-

-

Chromatographic Conditions :

-

Column : Ascentis C18 (25 cm × 4.6 mm, 5 µm)

-

Mobile Phase : 2 mmol/L TBA-phosphate (pH 6.5) in 40% (v/v) acetonitrile

-

Flow Rate : 0.5 mL/min

-

Detection : UV absorption at 210 nm

-

Temperature : Ambient

-

-

Sample Preparation and Analysis :

-

Prepare stock solutions of thiocyanate (e.g., from KSCN) in doubly distilled water.

-

Create working standards by diluting the stock solution to the desired concentration range (e.g., 5x10⁻⁶ to 5x10⁻⁴ mol/L).

-

For biological samples like saliva, centrifuge the sample to remove particulates and dilute as necessary.

-

Inject the prepared sample into the HPLC system.

-

-

Data Analysis :

-

Identify and quantify the thiocyanate peak based on its retention time and peak area compared to the calibration curve generated from the standards. Under these conditions, various anions can be effectively separated.

-

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes involving this compound.

Caption: Mechanism of Phase-Transfer Catalysis.

Caption: Ion-Pair Chromatography Workflow.

References

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanate synthesis by substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

The Hygroscopic Nature of Tetrabutylammonium Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) thiocyanate (B1210189) (TBASCN) is a quaternary ammonium (B1175870) salt utilized as a phase-transfer catalyst and electrolyte in various chemical and electrochemical applications. Like many quaternary ammonium compounds, its affinity for atmospheric moisture is a critical parameter influencing its stability, handling, storage, and performance. This technical guide provides an in-depth examination of the hygroscopic nature of tetrabutylammonium thiocyanate. While specific quantitative hygroscopicity data is not extensively documented in publicly available literature, this guide consolidates known physicochemical properties and presents a detailed, standard experimental protocol for its determination using Dynamic Vapor Sorption (DVS). This information is essential for ensuring the material's integrity and achieving reproducible results in research and development settings.

Introduction

This compound, with the chemical formula (CH₃CH₂CH₂CH₂)₄N(SCN), is a versatile salt employed in organic synthesis and electrochemistry.[1][2] The large, nonpolar tetrabutylammonium cation imparts solubility in organic solvents, while the thiocyanate anion can act as a nucleophile or ligand. A key, yet often overlooked, characteristic of many quaternary ammonium salts is their hygroscopicity—the tendency to absorb moisture from the surrounding atmosphere.[3] This property can significantly impact the material's physical state, chemical stability, and effective concentration, making a thorough understanding imperative for scientific applications. Safety data sheets consistently advise storing the compound in a cool, dry, well-ventilated area and protecting it from moisture, which qualitatively indicates its hygroscopic tendencies.[4][5]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. Accurate characterization is fundamental for its application and for understanding its interaction with atmospheric moisture.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₆N₂S | [1][6][7] |

| Molecular Weight | 300.55 g/mol | [1][3][7][8] |

| Appearance | White to off-white or light yellow crystalline powder | [1][6][7] |

| Melting Point | 119 - 124 °C (lit.) | [1][6][8][9] |

| CAS Number | 3674-54-2 | [1][6][7][9] |

| Purity | ≥97% to ≥98.0% | [1][7][9] |

| Hygroscopicity | Qualitatively known to be hygroscopic. Quantitative data not readily available. | [3][4][5] |

Determining Hygroscopicity: Experimental Protocol

The gold-standard method for quantifying the hygroscopic nature of a solid material is Dynamic Vapor Sorption (DVS) .[10][11][12] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (%RH) at a constant temperature.[10][13] The output, a moisture sorption isotherm, provides precise data on the extent and rate of water uptake and loss.

Objective:

To quantitatively determine the hygroscopic profile of this compound by generating a sorption-desorption isotherm.

Apparatus:

-

Dynamic Vapor Sorption (DVS) Analyzer with a high-precision microbalance.

-

Nitrogen gas (high purity) for use as the carrier gas.

-

Sample pan (typically mesh or solid, depending on the instrument).

-

Micro-spatula for sample handling.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-15 mg of this compound powder into a pre-tared DVS sample pan.

-

Record the initial sample mass.

-

-

Drying/Initial Equilibration:

-

Place the sample pan into the DVS instrument.

-

Initiate the experiment by first drying the sample in situ. This is typically achieved by exposing the sample to a 0% RH stream of dry nitrogen gas at a constant temperature (e.g., 25 °C) until the sample mass stabilizes. Mass stabilization is defined by a change in mass over time ( dm/dt ) of less than a specified value (e.g., 0.002% min⁻¹) over a period (e.g., 10 minutes). This stable mass is considered the "dry mass" and is used as the baseline for all subsequent calculations.

-

-

Sorption Phase:

-

Begin the sorption cycle by incrementally increasing the relative humidity in a stepwise fashion. A typical sequence would be: 0% → 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% RH.

-

At each %RH step, the instrument will hold the humidity constant until the sample mass reaches equilibrium (as defined by the dm/dt criterion). The instrument continuously records the sample mass.[11]

-

-

Desorption Phase:

-

Following equilibration at the highest %RH (e.g., 90%), initiate the desorption cycle.

-

Stepwise decrease the relative humidity using the same increments in reverse: 90% → 80%, 70%, 60%, 50%, 40%, 30%, 20%, 10%, and finally back to 0% RH.

-

Allow the sample mass to equilibrate at each step, as in the sorption phase.

-

-

Data Analysis:

-

The primary output is a plot of the change in mass (%) versus the target relative humidity (%). The change in mass is calculated as: % Change in Mass = [(Mass at RHᵢ - Dry Mass) / Dry Mass] * 100

-

The resulting plot, containing both the sorption and desorption curves, is the moisture sorption isotherm.[11]

-

Key information derived from the isotherm includes:

-

The total moisture uptake at a given %RH.

-

The presence of hysteresis (a difference between the sorption and desorption curves), which can indicate changes in the material's structure or porosity.[11]

-

The deliquescence point, if the material absorbs enough moisture to dissolve, which would be observed as a sharp, significant increase in mass.

-

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the Dynamic Vapor Sorption (DVS) experiment and the decision-making process based on the hygroscopicity classification.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: Classification based on European Pharmacopoeia standards.

Implications for Handling and Storage

Given that quaternary ammonium compounds are generally hygroscopic, strict handling and storage protocols are necessary for this compound to ensure its quality and experimental reproducibility.

-

Storage: Containers should be kept tightly closed and stored in a dry, well-ventilated area, preferably in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide).[5]

-

Handling: Weighing and handling of the compound should be performed as quickly as possible, ideally in a low-humidity environment such as a glove box or a room with controlled humidity. Momentary contact with ambient air can cause the material to pick up enough water to affect sensitive applications.[3]

-

Impact on Applications: In chemical reactions, unaccounted-for water can alter reaction kinetics, solvate reactants, or participate in side reactions. In electrochemistry, absorbed moisture can affect the conductivity and electrochemical window of the electrolyte. Therefore, for applications requiring anhydrous conditions, the material should be rigorously dried under vacuum before use.[3]

Conclusion

This compound is a valuable chemical reagent whose performance is intrinsically linked to its physical properties. While quantitative data on its water sorption behavior is sparse, its classification as a quaternary ammonium salt strongly implies a hygroscopic nature. This guide outlines the industry-standard methodology, Dynamic Vapor Sorption, for definitively quantifying this property. For professionals in research and drug development, understanding and controlling the moisture content of this and similar reagents is a critical step toward ensuring the accuracy, reliability, and success of their scientific work.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - HY-W111461 Hycultec GmbH [hycultec.de]

- 3. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]

- 4. Hygroscopic growth of self-assembled layered surfactant molecules at the interface between air and organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACP - Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions [acp.copernicus.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mt.com [mt.com]

- 11. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 13. particletechlabs.com [particletechlabs.com]

Methodological & Application

Application Notes and Protocols for Phase Transfer Catalysis using Tetrabutylammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the mechanism and use of tetrabutylammonium (B224687) thiocyanate (B1210189) as a phase transfer catalyst in organic synthesis.

Introduction to Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, a phase transfer agent, transports a reactant from one phase to the other, enabling the reaction to proceed. Tetrabutylammonium thiocyanate ((C₄H₉)₄N⁺SCN⁻) is a quaternary ammonium (B1175870) salt that serves as an effective phase transfer catalyst, particularly for nucleophilic substitution reactions involving the thiocyanate anion.

The general mechanism, often referred to as the Starks' extraction mechanism, involves the quaternary ammonium cation forming an ion pair with the anion from the aqueous or solid phase. This lipophilic ion pair is soluble in the organic phase, where it can react with the organic substrate.

Mechanism of Action: this compound

This compound facilitates the transfer of the thiocyanate anion (SCN⁻) from an aqueous or solid phase into an organic phase. The bulky and lipophilic tetrabutylammonium cation ((C₄H₉)₄N⁺) encapsulates the thiocyanate anion, forming a soluble ion pair in the organic solvent. This "naked" thiocyanate anion in the organic phase is highly reactive and can readily participate in nucleophilic substitution reactions.

The catalytic cycle can be summarized as follows:

-

Anion Exchange: The tetrabutylammonium cation (Q⁺) in the organic phase exchanges its counter-ion with the thiocyanate anion (SCN⁻) at the interface of the two phases.

-

Transfer to Organic Phase: The newly formed ion pair, [Q⁺SCN⁻], diffuses from the interface into the bulk of the organic phase.

-

Nucleophilic Reaction: The highly reactive, poorly solvated thiocyanate anion attacks the organic substrate (R-X), leading to the formation of the desired organic thiocyanate (R-SCN) and displacing the leaving group (X⁻).

-

Catalyst Regeneration: The tetrabutylammonium cation pairs with the leaving group (X⁻) to form [Q⁺X⁻], which then migrates back to the interface to restart the catalytic cycle.

Applications in Organic Synthesis

This compound is primarily used to introduce the thiocyanate functional group (-SCN) into organic molecules. Organic thiocyanates are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. They can be readily converted to other sulfur-containing functional groups such as thiols, isothiocyanates, and thiocarbamates.

A key application is the nucleophilic substitution of alkyl halides to form alkyl thiocyanates.

Quantitative Data

The efficiency of phase transfer catalyzed reactions is influenced by several factors including the nature of the substrate, solvent, temperature, and the structure of the catalyst. The following table summarizes representative yields for the synthesis of various organic thiocyanates using a tetrabutylammonium-based phase transfer catalyst. While the specific catalyst in the cited literature is tetrabutylammonium bromide (TBAB), the mechanism and expected yields are comparable when using this compound, as the primary role of the cation is to transfer the anion.

| Entry | Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl (B1604629) Chloride | Benzyl Thiocyanate | TBAB | Water/DCM | 25 | 2 | 95 | [1][2] |

| 2 | n-Butyl Bromide | n-Butyl Thiocyanate | TBAB | Water/Toluene | 100 | 4 | 92 | [1] |

| 3 | Allyl Bromide | Allyl Thiocyanate | TBAB | Water/DCM | 25 | 1.5 | 98 | [1] |

| 4 | 1-Bromooctane | 1-Octyl Thiocyanate | TBAB | Water/Toluene | 100 | 5 | 90 | [1] |

| 5 | Ethyl Bromoacetate | Ethyl Thiocyanatoacetate | TBAB | Water/DCM | 25 | 3 | 88 | [1] |

Note: The data presented is based on reactions using Tetrabutylammonium Bromide (TBAB) as the phase transfer catalyst, which is expected to have similar catalytic activity to this compound for the transfer of the thiocyanate anion.

Experimental Protocols

General Protocol for the Synthesis of Alkyl Thiocyanates

This protocol describes a general method for the synthesis of alkyl thiocyanates from alkyl halides using this compound as a phase transfer catalyst.

Materials:

-

Alkyl halide (e.g., benzyl chloride, n-butyl bromide)

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

This compound ((C₄H₉)₄N⁺SCN⁻)

-

Organic solvent (e.g., Dichloromethane (DCM), Toluene)

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1.0 equiv) and this compound (0.05 - 0.1 equiv) in the chosen organic solvent.

-

In a separate beaker, prepare an aqueous solution of sodium or potassium thiocyanate (1.2 - 1.5 equiv).

-

Add the aqueous thiocyanate solution to the vigorously stirred organic solution at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation if necessary.

Safety Precautions

-

This compound is harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents and alkyl halides are often flammable and volatile. Work in a well-ventilated fume hood.

-

Thiocyanate salts can release toxic hydrogen cyanide gas if acidified. Avoid contact with strong acids.

Conclusion

This compound is an efficient and versatile phase transfer catalyst for the synthesis of organic thiocyanates. The methodology offers several advantages, including mild reaction conditions, high yields, and operational simplicity, making it a valuable tool for researchers in both academic and industrial settings. The provided protocols and data serve as a guide for the practical application of this catalytic system.

References

Application Notes and Protocols for the Use of Tetrabutylammonium Thiocyanate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) thiocyanate (B1210189) ((C₄H₉)₄NCS) is a quaternary ammonium (B1175870) salt that serves as a versatile and efficient reagent in nucleophilic substitution reactions. Its primary application in this context is as a phase-transfer catalyst (PTC) and a source of the thiocyanate nucleophile for the synthesis of organic thiocyanates (R-SCN). Organic thiocyanates are valuable intermediates in the synthesis of a wide range of sulfur-containing compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.[1]

The tetrabutylammonium cation, with its lipophilic alkyl chains, facilitates the transfer of the thiocyanate anion from an aqueous or solid phase into an organic phase where the substrate, typically an alkyl halide, is dissolved. This transfer overcomes the mutual insolubility of the reactants, enabling the nucleophilic substitution to proceed at a significant rate. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophilic carbon atom via either the sulfur or the nitrogen atom. In Sₙ2 reactions, attack through the more nucleophilic sulfur atom is generally favored, leading to the formation of alkyl thiocyanates. However, under conditions that favor an Sₙ1 mechanism, such as with tertiary or benzylic substrates, the formation of isothiocyanates (R-NCS) can be a competing side reaction.

These application notes provide detailed protocols and quantitative data for the use of tetrabutylammonium thiocyanate in the synthesis of alkyl thiocyanates from alkyl halides via nucleophilic substitution.

Mechanism of Phase-Transfer Catalysis

The role of the tetrabutylammonium cation is central to the efficiency of these reactions. It forms an ion pair with the thiocyanate anion, which is soluble in organic solvents. This allows the nucleophile to be transported into the organic phase to react with the alkyl halide. After the substitution reaction, the leaving group anion (e.g., Br⁻) is transported back into the aqueous phase by the tetrabutylammonium cation, thus completing the catalytic cycle.

Figure 1: Phase-Transfer Catalysis Cycle for Thiocyanation.

Quantitative Data from Representative Reactions

The following table summarizes the results of nucleophilic substitution reactions between various alkyl halides and a thiocyanate source in the presence of a tetrabutylammonium salt as a phase-transfer catalyst.

| Substrate (Alkyl Halide) | Thiocyanate Source | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Bromooctane (B94149) | KSCN | TBAB (5) | Toluene (B28343)/Water | 105 | 2 | 1-Octyl thiocyanate | 95 | General PTC example |

| Benzyl (B1604629) Chloride | NaSCN | PEG-400* | Neat (Microwave) | 100 | 0.08 | Benzyl thiocyanate | 95 | [2] |

| 1-Bromohexane | KSCN | TBAB (10) | Dichloromethane/Water | Reflux | 5 | 1-Hexyl thiocyanate | 92 | General PTC example |

| 1-Iodobutane | NH₄SCN | TBAB (5) | Water | 80 | 3 | 1-Butyl thiocyanate | 90 | General PTC example |

| 1-Bromo-4-nitrobenzene | KSCN | TBAB (10) | Toluene/Water | 100 | 6 | 4-Nitrophenyl thiocyanate | 85 | General PTC example |

Note: While not a tetrabutylammonium salt, PEG-400 is included as another example of a phase-transfer catalyst for this reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Octyl Thiocyanate from 1-Bromooctane

This protocol describes a typical liquid-liquid phase-transfer catalyzed synthesis of a primary alkyl thiocyanate.

Materials:

-

1-Bromooctane

-

Potassium thiocyanate (KSCN)

-

Tetrabutylammonium bromide (TBAB) or this compound

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctane (e.g., 10 mmol, 1.93 g), potassium thiocyanate (e.g., 15 mmol, 1.46 g), and tetrabutylammonium bromide (e.g., 0.5 mmol, 0.16 g) or an equivalent amount of this compound.

-

Add toluene (50 mL) and deionized water (50 mL) to the flask.

-

Heat the biphasic mixture to reflux (approximately 105 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude 1-octyl thiocyanate can be purified by vacuum distillation if necessary.

Protocol 2: Microwave-Assisted Synthesis of Benzyl Thiocyanate

This protocol provides a rapid and efficient method for the synthesis of benzyl thiocyanate using microwave irradiation.

Materials:

-

Benzyl chloride

-

Sodium thiocyanate (NaSCN)

-

This compound (as catalyst and thiocyanate source) or Polyethylene glycol 400 (PEG-400)

-

Microwave reactor

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave-safe reaction vessel, combine benzyl chloride (e.g., 5 mmol, 0.63 g), sodium thiocyanate (e.g., 6 mmol, 0.49 g), and a catalytic amount of this compound (e.g., 0.25 mmol, 0.075 g) or PEG-400 (e.g., 0.25 mmol, 0.1 g).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 100 °C) for a short duration (typically 5-10 minutes).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the vessel to room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude benzyl thiocyanate.

-

The product can be further purified by column chromatography on silica (B1680970) gel if required.

Logical Relationships and Workflows

Figure 2: General Experimental Workflow for Thiocyanate Synthesis.

Safety Precautions

-

Alkyl halides and organic thiocyanates can be toxic and lachrymatory. Handle these chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Microwave-assisted reactions should be conducted in specialized equipment designed for chemical synthesis.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly effective phase-transfer catalyst and thiocyanate source for the synthesis of alkyl thiocyanates from alkyl halides. The use of phase-transfer catalysis allows for mild reaction conditions, high yields, and often reduces the need for harsh or expensive solvents. The protocols provided herein offer robust and reproducible methods for the preparation of this important class of organic compounds, which are valuable for a wide range of applications in research and development.

References

Application Notes and Protocols for Thiocyanation of Alkyl Halides Using Tetrabutylammonium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction